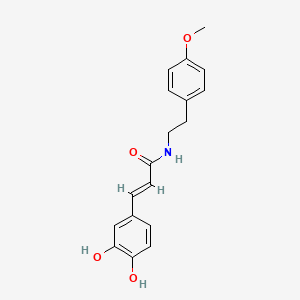

N-Caffeoyl O-methyltyramine

Descripción general

Descripción

N-Cafeoil O-metiltiamina es un alcaloide natural que se aísla de la planta Cuscuta reflexa. Este compuesto es conocido por su fuerte actividad inhibitoria contra la enzima alfa-glucosidasa, con un valor de IC50 de 103.58 micromolar . La fórmula molecular de N-Cafeoil O-metiltiamina es C18H19NO4, y tiene un peso molecular de 313.35 gramos por mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-Cafeoil O-metiltiamina generalmente implica la condensación del ácido cafeico con O-metiltiamina. La reacción se lleva a cabo en condiciones ácidas o básicas, a menudo usando catalizadores para mejorar la velocidad de reacción y el rendimiento. Las condiciones de reacción específicas, como la temperatura y el solvente, pueden variar según la pureza y el rendimiento deseados del producto final .

Métodos de Producción Industrial: La producción industrial de N-Cafeoil O-metiltiamina puede incluir la extracción del compuesto de fuentes naturales, como Cuscuta reflexa, seguida de la purificación utilizando técnicas cromatográficas. Alternativamente, la síntesis a gran escala se puede lograr mediante reacciones químicas optimizadas, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-Cafeoil O-metiltiamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden usar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de alcaloides reducidos .

Aplicaciones Científicas De Investigación

N-Cafeoil O-metiltiamina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en estudios que involucran alcaloides y sus derivados.

Biología: La actividad inhibitoria del compuesto contra la alfa-glucosidasa lo convierte en una herramienta valiosa en el estudio del metabolismo de los carbohidratos y los trastornos relacionados.

Medicina: N-Cafeoil O-metiltiamina se investiga por sus posibles efectos terapéuticos en el tratamiento de la diabetes y otras enfermedades metabólicas.

Mecanismo De Acción

N-Cafeoil O-metiltiamina ejerce sus efectos principalmente a través de la inhibición de la enzima alfa-glucosidasa. Esta enzima participa en la descomposición de los carbohidratos en glucosa. Al inhibir la alfa-glucosidasa, N-Cafeoil O-metiltiamina reduce la velocidad de absorción de glucosa en los intestinos, lo que ayuda a controlar los niveles de azúcar en la sangre. Los objetivos moleculares y las vías involucradas incluyen el sitio activo de la alfa-glucosidasa, donde el compuesto se une y evita el acceso del sustrato .

Compuestos Similares:

N-Cafeoiltiamina: Similar en estructura pero carece del grupo O-metil.

Ácido Cafeico: El compuesto principal del que se deriva N-Cafeoil O-metiltiamina.

O-Metiltiamina: El otro precursor en la síntesis de N-Cafeoil O-metiltiamina.

Singularidad: N-Cafeoil O-metiltiamina es única debido a su actividad inhibitoria específica contra la alfa-glucosidasa, que no es tan pronunciada en sus compuestos similares. La presencia tanto del grupo cafeoil como del grupo O-metiltiamina contribuye a su bioactividad distinta y sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

N-Caffeoyltyramine: Similar in structure but lacks the O-methyl group.

Caffeic Acid: The parent compound from which N-Caffeoyl O-methyltyramine is derived.

O-Methyltyramine: The other precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific inhibitory activity against alpha-glucosidase, which is not as pronounced in its similar compounds. The presence of both the caffeoyl and O-methyltyramine moieties contributes to its distinct bioactivity and potential therapeutic applications .

Actividad Biológica

N-Caffeoyl O-methyltyramine (NCOT) is a phenolic compound that has garnered attention due to its diverse biological activities. Isolated from various plant sources, including Cuscuta reflexa and Fissistigma oldhamii, NCOT exhibits significant pharmacological properties, particularly in the realms of anti-inflammatory, immunosuppressive, and antidiabetic activities. This article synthesizes current research findings on the biological activity of NCOT, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C18H19NO4

- Molecular Weight : 313.35 g/mol

- CAS Number : 189307-47-9

- Structure :

1. Anti-inflammatory Effects

NCOT has demonstrated potent anti-inflammatory properties through various mechanisms:

- Inhibition of Cytokine Production : NCOT significantly reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) in T-cells. In a study involving collagen-induced arthritis (CIA) in mice, NCOT administration at a dose of 25 mg/kg resulted in a marked decrease in CIA incidence and severity, correlating with reduced cytokine levels .

- Impact on Macrophage Activation : Research indicates that NCOT inhibits nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests its potential utility in treating inflammatory diseases like rheumatoid arthritis .

2. Immunosuppressive Properties

NCOT has been shown to suppress T-cell activation effectively:

- T-cell Proliferation Inhibition : In vitro studies reveal that NCOT inhibits concanavalin A-induced proliferation of splenocytes with an IC50 value of 6.22 µM, demonstrating its potential as an immunosuppressive agent without cytotoxic effects at higher concentrations .

3. Antidiabetic Activity

The compound exhibits significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism:

- α-Glucosidase Inhibition : NCOT has an IC50 value of 103.58 μM against α-glucosidase, indicating its potential as a therapeutic agent for managing postprandial hyperglycemia in diabetic patients .

Case Study Table

| Study | Source | Findings |

|---|---|---|

| Fissistigma oldhamii | PMC10748316 | Demonstrated immunosuppressive effects; reduced IL-2 and IFN-γ production; effective in CIA model. |

| Cuscuta reflexa | Xcess Biosciences | Strong α-glucosidase inhibition; potential for diabetes management. |

| RAW264.7 Macrophages | PMC10748316 | Reduced NO and cytokine production; implications for inflammatory disease treatment. |

Enzymatic Interactions

NCOT's biological activities are attributed to its interactions with various enzymes and pathways:

- Cytokine Signaling Pathway : By inhibiting key signaling pathways involved in T-cell activation, NCOT reduces the inflammatory response.

- Metabolic Pathways : The inhibition of α-glucosidase suggests that NCOT may interfere with carbohydrate metabolism, providing therapeutic benefits for diabetes management.

Propiedades

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKPLTBLTYEYJJ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189307-47-9 | |

| Record name | 189307-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.